molecular formula C15H11NO2 B6396539 3-(3-Cyanophenyl)-2-methylbenzoic acid, 95% CAS No. 1261928-95-3

3-(3-Cyanophenyl)-2-methylbenzoic acid, 95%

Cat. No. B6396539
CAS RN: 1261928-95-3
M. Wt: 237.25 g/mol
InChI Key: JHJMLUXLRZQJTJ-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-2-methylbenzoic acid, often referred to as 3-CMB, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a distinct odor, and is soluble in water and a variety of organic solvents. 3-CMB is a useful reagent for the synthesis of various organic compounds and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

3-CMB has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a reagent in the synthesis of a variety of organic compounds, and has been used to study the effect of various drugs on the body. It has also been used in the study of enzyme kinetics, as well as in the study of cell metabolism and signal transduction.

Mechanism of Action

The mechanism of action of 3-CMB is not completely understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been suggested that it may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-CMB has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the production of leukotrienes, which are involved in the inflammatory response. In addition, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

3-CMB is a useful reagent for the synthesis of various organic compounds and has been used in a variety of biochemical and physiological studies. One advantage of using 3-CMB in laboratory experiments is that it is relatively stable and can be used over a wide range of temperatures and pH levels. However, it is also important to note that 3-CMB is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 3-CMB. These include further studies into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential applications in drug development and in the treatment of various diseases. Other potential future directions include studies into its use as an antioxidant and its potential use in the synthesis of other organic compounds.

Synthesis Methods

3-CMB can be synthesized by the reaction of 3-cyanophenol and 2-methylbenzoic acid in an acidic medium. This reaction is usually carried out using anhydrous acetic acid as the solvent. The reaction is generally carried out at temperatures between 90-110°C and can be completed in as little as 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by recrystallization from an organic solvent.

properties

IUPAC Name

3-(3-cyanophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-13(6-3-7-14(10)15(17)18)12-5-2-4-11(8-12)9-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJMLUXLRZQJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688781
Record name 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-95-3
Record name 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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